molecular formula C8H8Br2 B087193 1-Bromo-2-(2-bromoethyl)benzene CAS No. 1074-15-3

1-Bromo-2-(2-bromoethyl)benzene

Cat. No. B087193
Key on ui cas rn: 1074-15-3
M. Wt: 263.96 g/mol
InChI Key: RUGOFYNHMCFJFD-UHFFFAOYSA-N
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Patent
US04935563

Procedure details

The four-membered ring of benzocyclobutenes is known to open at elevated temperature to form a very reactive diene which rapidly dimerizes and polymerizes. Molecules containing two or more benzocyclobutene groups are therefore useful as heat-curable thermosetting resins. Also, elastomers or thermoplastics containing benzocyclobutene substituents crosslink on heating. One of the easiest and most useful methods of functionalizing the benzocyclobutene molecule for subsequent production of resins or functionalized polymers is halogenation of the aromatic ring. Bromination with aqueous bromine, for example, can yield 4-bromobenzocyclobutene in over 75% yield. However, a significant proportion of the starting benzocyclobutene (10-15%) reacts with bromine by addition and opening of the four-membered ring to form 1-bromo-2-(2-bromoethyl)benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1C2=CC=CC=C2C1.[Br:9]Br.[Br:11][C:12]1[CH:19]=[CH:18][CH:17]=[C:14]2[CH2:15][CH2:16][C:13]=12>>[Br:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:14][C:13]=1[CH2:16][CH2:15][Br:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC=2C1=CC=CC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC=2C1=CC=CC2
Step Three
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(CC2)=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC=2C1=CC=CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
polymerizes
ADDITION
Type
ADDITION
Details
Molecules containing two or more benzocyclobutene groups
TEMPERATURE
Type
TEMPERATURE
Details
on heating

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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